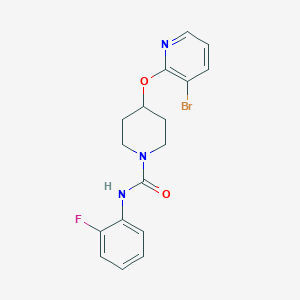

4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3-bromopyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrFN3O2/c18-13-4-3-9-20-16(13)24-12-7-10-22(11-8-12)17(23)21-15-6-2-1-5-14(15)19/h1-6,9,12H,7-8,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZAWOWWPWWKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrFN2O2, with a molecular weight of approximately 373.24 g/mol. The structure features a piperidine ring, a bromopyridine moiety, and a fluorophenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The presence of the piperidine ring suggests potential activity as a receptor modulator, while the bromopyridine and fluorophenyl groups may enhance binding affinity and selectivity.

Key Mechanisms:

- Receptor Binding: The compound likely interacts with various receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition: It may inhibit specific enzymes that play roles in disease pathways, particularly in cancer and infectious diseases.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, particularly against HIV and other retroviruses.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro.

- Cytotoxicity: Cell viability assays indicate that it can induce apoptosis in certain cancer cell lines.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibits HIV replication | |

| Anti-inflammatory | Reduces cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical class:

- Study on CCR5 Antagonists: Research on piperidine derivatives has revealed their potential as CCR5 antagonists with significant anti-HIV activity. For instance, modifications to the piperidine structure improved metabolic stability and potency against HIV-1 .

- GSK-3β Inhibition: A related study indicated that carboxamide derivatives could inhibit GSK-3β, an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Compounds with similar structural features showed IC50 values ranging from 10 to 1314 nM .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is in the field of medicinal chemistry. The compound is investigated for its potential as a pharmacological agent targeting specific receptors or enzymes. Research has indicated that derivatives of piperidine compounds exhibit significant biological activity, including anticancer properties. For instance, related compounds have shown the ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential applications in oncology .

Biological Studies

The compound is utilized in biological assays to study its effects on cellular processes and molecular pathways. Its ability to interact with specific molecular targets allows researchers to elucidate the mechanisms of action of various biomolecules. For example, studies have demonstrated that similar compounds can modulate signaling pathways critical for cancer cell proliferation .

Materials Science

In materials science, this compound is explored for its potential use in synthesizing novel materials with unique properties. The incorporation of the bromopyridine moiety may enhance the material's characteristics, making it suitable for applications in polymers or nanomaterials.

Chemical Biology

As a chemical probe, this compound plays a crucial role in investigating biological systems. Its structural features enable it to engage with various proteins and enzymes, facilitating the study of complex biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives similar to this compound. For instance:

| Compound Name | Activity | Cell Lines Tested | Reference |

|---|---|---|---|

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Inhibits Na+/K(+)-ATPase | Glioma cell lines | |

| This compound | Potential anticancer agent | TBD | This study |

These findings suggest that further investigation into the structure-activity relationship (SAR) of this compound could lead to the development of effective anticancer therapies.

Chemical Probing

In chemical biology applications, compounds similar to this compound have been used as probes to assess their interactions with target proteins involved in various diseases. The ability of these compounds to modulate protein function makes them valuable tools for understanding disease mechanisms .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s piperidine-1-carboxamide core is shared with multiple analogs, but key differences in substituents influence physicochemical and biological properties:

Key Observations :

- Bromine vs.

- Fluorophenyl Positional Isomerism : The 2-fluorophenyl group in the target may confer greater steric hindrance and altered dipole moments compared to 3- or 4-fluorophenyl analogs (e.g., , Compound 6) .

- Core Modifications : Compounds with triazine () or benzimidazolone () cores diverge significantly in electronic properties, likely altering target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.